(5E)-5-{[(4-chlorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Description
(5E)-5-{[(4-chlorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C28H24ClN3O3 and its molecular weight is 485.97. The purity is usually 95%.
BenchChem offers high-quality (5E)-5-{[(4-chlorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5E)-5-{[(4-chlorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The compound is involved in the synthesis and characterization of 4H-benzo[h]chromene derivatives. Al-Sehemi, Irfan, and El-Agrody (2012) investigated its interaction with other chemicals, emphasizing its potential in generating novel compounds with unique properties (Al‐Sehemi et al., 2012).
Antimicrobial Activity
- A derivative of this compound has been shown to exhibit significant antimicrobial properties. Okasha et al. (2022) synthesized a related compound and demonstrated its effectiveness against various bacterial and fungal strains (Okasha et al., 2022).
Quantum Studies and Thermodynamics
- Halim and Ibrahim (2022) conducted quantum studies and explored the thermodynamic properties of a related compound, highlighting its potential in advanced material science applications (Halim & Ibrahim, 2022).
Heterocyclic Synthesis
- This compound plays a role in the synthesis of various heterocyclic derivatives, which are crucial in pharmaceutical and agrochemical applications. El-Hag-Ali (2010) demonstrated its use in creating thiazolidine, chormene, pyrrole, and pyrazole derivatives (El-Hag-Ali, 2010).
Preparation of Agrochemicals and Medicinal Compounds
- Ghelfi et al. (2003) explored the synthesis of 5-methoxylated 3-pyrrolin-2-ones, indicating the compound's potential in the development of agrochemicals and medicinal compounds (Ghelfi et al., 2003).
Synthesis of Functionalized Chromenes
- Azab and Rady (2012) used a derivative in the synthesis of functionalized chromenes, important in various chemical industries (Azab & Rady, 2012).
Antifungal and Antitumor Applications
- The compound has shown potential in antifungal and antitumor applications. Costa et al. (2008) highlighted its ability to inhibit fungal growth and reduce toxin production, indicating its use in pharmaceutical research (Costa et al., 2008).
properties
IUPAC Name |
(5E)-5-[(4-chlorophenyl)methoxyimino]-4-(4-methoxyphenyl)-2-pyrrol-1-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClN3O3/c1-33-22-13-9-20(10-14-22)26-23(17-30)28(32-15-2-3-16-32)35-25-6-4-5-24(27(25)26)31-34-18-19-7-11-21(29)12-8-19/h2-3,7-16,26H,4-6,18H2,1H3/b31-24+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTPAMKVXQWIHY-QFMPWRQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(OC3=C2C(=NOCC4=CC=C(C=C4)Cl)CCC3)N5C=CC=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2C(=C(OC3=C2/C(=N/OCC4=CC=C(C=C4)Cl)/CCC3)N5C=CC=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-{[(4-chlorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
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